1-ethyl-6-methoxy-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-6-methoxy-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-4-22-11-15(19(24)21-17-9-12(2)7-8-20-17)18(23)14-10-13(25-3)5-6-16(14)22/h5-11H,4H2,1-3H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMDKPYAESEQRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-6-methoxy-N-(4-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activities, including antitumor, antimicrobial, and immunomodulatory effects, supported by relevant studies and data.
- Molecular Formula : C19H19N3O3
- Molecular Weight : 337.4 g/mol
- IUPAC Name : 1-ethyl-6-methoxy-N-(4-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its pharmacological properties.
Antitumor Activity
Research indicates that this compound exhibits antitumor effects . In vitro studies showed that it inhibits the proliferation of cancer cell lines. For instance, a study reported a significant reduction in cell viability in human cancer cell lines at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties . In a comparative study, it demonstrated effectiveness against several bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This suggests its potential utility in treating infections caused by resistant strains .
Immunomodulatory Effects
Additionally, the compound has shown promising immunomodulatory effects . It was found to enhance the activity of mouse splenocytes in the presence of recombinant PD-1/PD-L1 proteins, achieving up to 92% rescue at concentrations of 100 nM. This suggests a possible role in cancer immunotherapy by modulating immune responses .
Data Tables
| Activity Type | Tested Concentration (µM) | Effect Observed |
|---|---|---|
| Antitumor | 10 | Significant reduction in cell viability |
| Antimicrobial | 32 - 128 | Effective against multiple bacterial strains |
| Immunomodulatory | 100 | 92% rescue of splenocytes |
Case Studies
- Antitumor Efficacy Study : A xenograft model demonstrated that administration of the compound at doses of 160 mg/kg resulted in significant tumor size reduction compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors .
- Immunomodulation Research : In a study involving mouse models, treatment with this compound led to enhanced T-cell activation and increased cytokine production, suggesting its potential application in enhancing immune responses against tumors .
Chemical Reactions Analysis
Table 1: Coupling Reagents and Conditions
| Reagent | Solvent | Base | Yield (%) | Source |
|---|---|---|---|---|
| HATU | DCM | TEA | 85–90 | |
| Propyl phosphonic anhydride (T3P®) | THF | DIPEA | 78 | |
| EDCl/HOBt | DMF | NMM | 70–75 |
-
HATU-mediated coupling (1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid + 4-methylpyridin-2-amine) proceeds at 0°C to RT in dichloromethane (DCM) with triethylamine (TEA), achieving high yields due to efficient activation of the carboxylic acid .
-
T3P® offers a greener alternative with reduced byproducts but requires higher stoichiometric ratios .
Ester to Carboxylic Acid Hydrolysis
The precursor ethyl ester (e.g., ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) undergoes alkaline hydrolysis to the free acid:
Methoxy Group Stability
The 6-methoxy group remains intact under acidic (pH > 3) and basic (pH < 10) conditions but demethylates under strong acids (e.g., HBr/AcOH) .
Tautomerism and Hydrogen Bonding
X-ray studies of analogous compounds (e.g., 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) reveal a preference for the 4-oxo tautomer stabilized by intramolecular hydrogen bonds between the carbonyl and hydroxyl groups. This tautomeric form influences reactivity toward electrophiles and nucleophiles.
Substitution Reactions
The quinoline core undergoes selective substitutions:
Table 2: Electrophilic Substitution Reactions
| Position | Reagent | Product | Conditions |
|---|---|---|---|
| C-8 | Br₂ (FeBr₃ catalyst) | 8-Bromo derivative | DCM, 25°C, 2h |
| C-5 | HNO₃/H₂SO₄ | 5-Nitro derivative | 0°C, 30 min |
Photodegradation
UV exposure (254 nm) induces cleavage of the carboxamide bond, forming:
-
1-Ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
4-Methylpyridin-2-amine
Thermal Stability
Decomposition occurs above 200°C, generating CO₂ and quinoline fragments .
Biological Activity Modulation
Derivatives of this scaffold exhibit:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Analogs and Their Properties
Impact of Substituents on Pharmacological Outcomes
- N1 Position : Ethyl or pentyl groups (as in the target compound and ALICB179) enhance selectivity for CB2 receptors over CB1, while bulkier groups (e.g., 4-bromobenzyl in 4g) correlate with cytotoxicity .
- C6 Position : Methoxy (target) and fluoro (anti-inflammatory analog) substituents improve solubility compared to acetyl or tert-butyl groups, which are linked to inverse agonist activity at CB2 .
- Carboxamide Group : Aromatic or adamantyl groups (e.g., ALICB179) enhance receptor binding via hydrophobic interactions, while heterocycles like 4-methylpyridin-2-yl (target) may improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
